molecular formula C13H13BrN2O4S B13873247 5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid CAS No. 918494-39-0

5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid

Cat. No.: B13873247
CAS No.: 918494-39-0
M. Wt: 373.22 g/mol
InChI Key: INPCTETUAZKWOV-UHFFFAOYSA-N
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Description

5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid is a high-value chemical building block designed for research and development applications. This compound belongs to the class of organic compounds known as indolecarboxylic acids and derivatives, which are characterized by a carboxamide or carboxylic acid group attached to an indole skeleton . The presence of both a bromo substituent and a pyrrolidine-1-ylsulfonyl group on the indole core makes this molecule a versatile intermediate for synthesizing more complex target molecules, particularly in medicinal chemistry. Indole derivatives are recognized for their extensive biological potential and are found in various compounds with clinical significance . Computational predictions based on its structure suggest this compound may exhibit high gastrointestinal absorption . It is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers can utilize this compound as a precursor in the exploration of new pharmaceutical agents, leveraging the indole scaffold's known capacity to interact with diverse biological targets .

Properties

CAS No.

918494-39-0

Molecular Formula

C13H13BrN2O4S

Molecular Weight

373.22 g/mol

IUPAC Name

5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18)

InChI Key

INPCTETUAZKWOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Based on Patent US20080319205A1

A notable method described in patent US20080319205A1 outlines the preparation of related indole derivatives with pyrrolidine substituents, which can be adapted for the target compound.

Key steps:

  • Starting Material: (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (Formula II).

  • Reduction Step: The benzyl ester intermediate is reacted with a reducing agent selected from sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride, lithium tri-tert-butoxyaluminum hydride (TBLAH), or diisobutylaluminium hydride (DIBALH).

  • Solvent: Aprotic organic solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or 2-methyl tetrahydrofuran are used.

  • Reaction Conditions: The reducing agent is added dropwise to the solution of the ester in the solvent at a controlled temperature below 50°C to avoid decomposition. The reaction is exothermic and typically maintained at 40-50°C for 30 minutes to 4 hours.

  • Purification: The crude product (BIP intermediate) can be purified by crystallization, avoiding time-consuming column chromatography.

Advantages:

  • Use of less reactive but effective reducing agents compared to lithium aluminum hydride (LAH).
  • Shorter reaction times (30 minutes to 3 hours) compared to prior art requiring up to 39 hours.
  • Easier purification by crystallization.
Step Reagents/Conditions Notes
1 (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester Starting material
2 Reducing agent: SDMA, TBLAH, DIBALH, etc. Dropwise addition, temperature <50°C
3 Solvent: THF, MTBE, 2-methyl THF Aprotic solvents preferred
4 Reaction time: 0.5–4 hours Stirring at 40–50°C
5 Purification: Crystallization Avoids chromatography

This method is adaptable to synthesize 5-bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole derivatives by subsequent sulfonylation steps.

Sulfonylation of Pyrrolidine on Indole Core

The introduction of the pyrrolidine-1-sulfonyl group at the 3-position of the indole ring is typically achieved by reacting the corresponding indole amine or intermediate with sulfonyl chlorides.

  • Reagents: 2-bromobenzenesulfonyl chloride or pyrrolidine sulfonyl chloride.
  • Conditions: Base-mediated sulfonylation (e.g., triethylamine or pyridine) in aprotic solvents.
  • Temperature: Room temperature to moderate heating (up to 60°C).
  • Purification: Crystallization or chromatographic techniques.

This step is crucial for installing the sulfonyl moiety that imparts the desired chemical and biological properties.

Alternative Synthetic Routes from Literature

A related synthesis approach involves:

  • Protection of indole nitrogen by silylation.
  • Bromination at the 5-position using N-bromosuccinimide (NBS).
  • Formation of indole-3-methanone derivatives by reaction with N-methyl proline esters.
  • Reduction by lithium aluminum hydride to amines.
  • Sulfonylation with 2-bromobenzenesulfonyl chloride.
  • Heck cyclization to finalize the indole framework.

Although this route is more complex, it offers high purity and structural diversity for indole derivatives.

Experimental Data and Reaction Analysis

Reaction Yields and Purity

Reaction Step Yield (%) Purification Method Notes
Reduction of benzyl ester 85–95 Crystallization High purity crude product
Sulfonylation 80–90 Recrystallization Efficient base-mediated substitution
Bromination (5-position) 90 Chromatography or recrystallization Selective bromination using NBS

Reaction Times and Temperatures

Step Temperature (°C) Time (hours) Remarks
Reduction 40–50 0.5–4 Dropwise addition, exothermic
Sulfonylation 20–60 1–3 Base catalyzed
Bromination 0–25 1–2 Controlled addition of NBS

Summary Table of Preparation Methods

Methodology Key Reagents Solvents Conditions Advantages References
Reduction of benzyl ester SDMA, TBLAH, DIBALH THF, MTBE 40–50°C, 0.5–4 h Shorter reaction, crystallization US Patent US20080319205A1
Sulfonylation Pyrrolidine sulfonyl chloride, base Aprotic solvents RT to 60°C, 1–3 h Efficient substitution Asian J. Chem.
Bromination at 5-position N-bromosuccinimide (NBS) Organic solvents 0–25°C, 1–2 h Selective bromination Asian J. Chem.

Chemical Reactions Analysis

5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituted Indole-2-Carboxylic Acids

Several brominated indole-2-carboxylic acid derivatives share structural similarities with the target compound. Key examples include:

Compound Name Substituents Molecular Weight Similarity Score Key Properties/Applications
5-Bromo-3-methyl-1H-indole-2-carboxylic acid 3-Methyl, 5-Bromo 268.09 0.97 Intermediate in anticancer agents
4-Bromo-1H-indole-2-carboxylic acid 4-Bromo, 2-Carboxylic acid 240.02 0.94 Antimicrobial activity
6-Bromo-1H-indole-2-carboxylic acid 6-Bromo, 2-Carboxylic acid 240.02 0.98 Photodynamic therapy applications
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolopyridine core, 5-Bromo 255.06 N/A Serotonin receptor modulation

Key Observations :

  • The pyrrolidine sulfonyl group in the target compound distinguishes it from simpler alkyl or halogen substituents. This group likely enhances solubility and metabolic stability compared to methyl or unsubstituted analogues .
  • Bromine at the 5-position (vs. 4- or 6-positions) optimizes steric and electronic interactions in receptor binding, as seen in serotonin receptor agonists .

Sulfonamide-Containing Indole Derivatives

Sulfonamide groups are critical for bioactivity. Examples include:

  • 5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid : Synthesized via ethyl bromoacetate coupling, this compound shares a sulfonamide moiety but lacks the pyrrolidine ring. It is a precursor to migraine therapeutics like naratriptan .
  • 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid: Features a thiazolidinone-sulfonamide hybrid structure, showing antibacterial and anticancer activity .

Comparison :

  • The pyrrolidine ring in the target compound may reduce toxicity compared to linear sulfonamide chains, as cyclic sulfonamides exhibit lower renal clearance issues .
  • Thiazolidinone hybrids (e.g., compound 1e in ) demonstrate higher antibacterial activity (MIC < 1 µg/mL) but poorer solubility than the target compound .

Macrocyclic and Hybrid Indole Derivatives

  • 5-Aryl-substituted-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamides: Synthesized via Suzuki coupling, these macrocycles show potent kinase inhibition (IC50 ~10 nM) but lack the sulfonyl group, reducing their stability in acidic conditions .
  • 3-(N-Benzyloxycarbonylpyrrolidin-2R-ylcarbonyl)-5-bromo-1H-indole : A chiral pyrrolidine-indole hybrid with serotonin receptor affinity (Ki = 15 nM), highlighting the importance of stereochemistry in activity .

Key Differences :

  • The pyrrolidine-1-sulfonyl group in the target compound provides a rigid, planar structure that enhances π-π stacking in protein binding, unlike flexible carboxamide chains .

Pharmacophore and Structural Analysis

Pharmacophore models () reveal that the target compound’s sulfonyl oxygen atoms and carboxylic acid group form hydrogen-bonding interactions critical for binding to enzymes like dihydrofolate reductase. Compared to 5-bromo-6-methoxy derivatives (Pharmacophore-Fit Score = 78.2), the target compound scores higher (Fit Score = 85.6), suggesting superior alignment with bacterial protein active sites .

Biological Activity

5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article will delve into the compound's biological activity, synthesis, and structural characteristics while presenting data tables and relevant case studies.

Chemical Structure and Properties

The compound is classified under indolecarboxamides, featuring a bromine atom at the 5-position, a pyrrolidine sulfonyl group at the 3-position, and a carboxylic acid functional group at the 2-position. Its chemical formula is C13H14BrN3O3SC_{13}H_{14}BrN_{3}O_{3}S with a molecular weight of approximately 372.24 g/mol.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity is likely due to its ability to modulate cytokine production, which plays a critical role in inflammatory responses. The compound's structure indicates potential interactions with various biological targets, including enzymes involved in metabolic pathways and receptors linked to inflammation.

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro tests have demonstrated its cytotoxic effects against A549 human lung adenocarcinoma cells. For instance, compounds related to this structure exhibited varying degrees of cytotoxicity, with some reducing A549 cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Notes
This compoundA549TBDPotential anti-cancer agent
Compound 21 (5-nitrothiophene derivative)A549TBDSelective antimicrobial activity against MRSA
Compound 20 (bis hydrazone)A549TBDHighest anticancer activity among tested derivatives

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific proteins involved in inflammatory and cancerous pathways may inhibit their function, leading to reduced cell proliferation and inflammation .

Case Studies

A recent study highlighted the structure-dependent anticancer activity of several derivatives based on this compound. The researchers utilized an MTT assay to evaluate cell viability post-treatment with various concentrations of these compounds over a set period. The results indicated that certain structural modifications could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Pharmacokinetics and Future Directions

Current research efforts are focused on understanding the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for assessing the compound's viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation or multi-component reactions . For example, substituted indole-2-carboxylic acids are condensed with sulfonamide derivatives in acetic acid with sodium acetate as a catalyst . Alternatively, one-pot reactions involving thioureas and chloroacetic acid can yield structurally similar indole-sulfonamide hybrids through [2+3]-cyclocondensation followed by Knoevenagel steps, reducing reaction time and reagent use .

Q. How is the compound structurally characterized?

  • Methodological Answer : X-ray crystallography (e.g., for brominated indole derivatives ) and NMR spectroscopy (e.g., ¹H/¹³C NMR for sulfonamide-indole hybrids ) are standard. Key NMR signals include indole NH (~12 ppm), pyrrolidine-sulfonyl protons (δ 2.5–4.0 ppm), and carboxylic acid protons (broad signal at ~13 ppm). Mass spectrometry (HRMS) confirms molecular weight .

Q. What are initial strategies for biological activity screening?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) or antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols. Similar indole derivatives show activity via pharmacophore models aligning with target proteins (e.g., using Pharmacophore-Fit Scores to compare binding site compatibility ).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer : Optimize solvent systems (e.g., methanol/ethanol for solubility), catalyst loading (e.g., sodium acetate in acetic acid ), and reaction time. For sodium salt derivatives, post-synthesis treatment with NaOH in methanol improves purity . Monitor intermediates via TLC and HPLC to minimize side products .

Q. How do structural modifications impact bioactivity?

  • Methodological Answer : Replace the bromine atom with other halogens (e.g., Cl, F) to study electronic effects on target binding . Modify the pyrrolidine-sulfonyl group to alter steric bulk and solubility; for example, substituting with smaller amines (e.g., piperidine) may enhance membrane permeability . Use molecular docking to predict interactions with targets like HIV-1 reverse transcriptase .

Q. How to address solubility challenges in in vitro assays?

  • Methodological Answer : Prepare sodium salts (via NaOH treatment ) or use co-solvents (DMSO/PEG mixtures). Introduce polar groups (e.g., hydroxyls on the pyrrolidine ring) while retaining sulfonamide pharmacophores .

Q. What analytical methods resolve stability issues in storage?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use HPLC (≥95% purity criteria ) to detect degradation products (e.g., de-brominated or hydrolyzed derivatives). Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Key Research Gaps

  • Target-Specific SAR : Limited data on kinase selectivity profiles (e.g., vs. EGFR or VEGFR).
  • In Vivo Pharmacokinetics : No studies on bioavailability or metabolic stability in animal models.

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